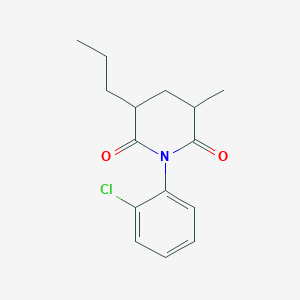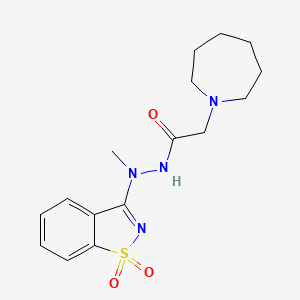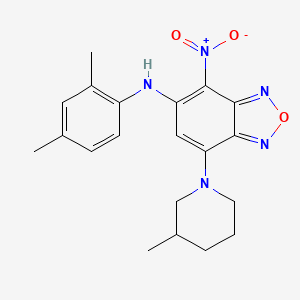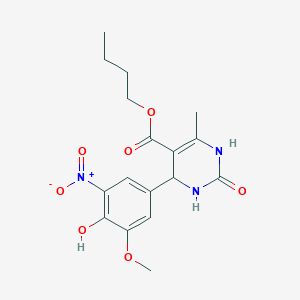![molecular formula C21H17NO5 B11641028 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan CAS No. 330558-94-6](/img/structure/B11641028.png)
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two 5-methylfuran groups and a 3-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan typically involves multiple steps. One common method is the condensation reaction between 5-methylfuran-2-carbaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amino derivatives
Substitution: Halogenated furans
Scientific Research Applications
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2-Furylmethylene)bis(5-methylfuran)
- Furan, 2,2’-methylenebis[5-methyl-]
- Furan, 2-methyl-
Uniqueness
2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is unique due to the presence of both 5-methylfuran and 3-nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group, in particular, enhances its reactivity and potential for further functionalization.
Properties
CAS No. |
330558-94-6 |
|---|---|
Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-[5-(3-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H17NO5/c1-13-6-8-18(25-13)21(19-9-7-14(2)26-19)20-11-10-17(27-20)15-4-3-5-16(12-15)22(23)24/h3-12,21H,1-2H3 |
InChI Key |
RNXCQVKQNXKMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B11640950.png)


![4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11640963.png)
![Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11640970.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640978.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)
![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)

![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)

![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
